molecular formula C18H22ClNO2 B1385502 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline CAS No. 1040685-37-7

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline

Cat. No.: B1385502
CAS No.: 1040685-37-7
M. Wt: 319.8 g/mol
InChI Key: MWDMCYPGYSEKBA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The compound is officially designated as this compound, which systematically describes each structural component and their relative positions within the molecule. The nomenclature begins with the base aniline structure, which serves as the parent compound, and then incorporates the various substituents in order of priority and position. The systematic name reflects the presence of a chloro substituent at the 5-position, a methyl group at the 2-position of the aniline ring, and a complex benzyl substituent attached to the nitrogen atom. The benzyl group itself contains a 3-(2-ethoxyethoxy) substituent, indicating the presence of an ethoxy group connected through an ethoxy bridge at the 3-position of the benzyl ring.

Alternative nomenclature systems have also been employed to describe this compound, including the Chemical Abstracts Service naming convention which designates it as benzenemethanamine, N-(5-chloro-2-methylphenyl)-3-(2-ethoxyethoxy)-. This alternative naming system emphasizes the benzenemethanamine core structure while specifying the substitution pattern on both the phenyl and benzyl components. The structural representation of this compound reveals a sophisticated molecular architecture where the central nitrogen atom serves as a linking point between the substituted aniline ring and the ethoxy-substituted benzyl group. The molecular geometry is influenced by the spatial arrangement of these various functional groups, which can affect both the compound's reactivity and its potential biological activity.

Properties

IUPAC Name

5-chloro-N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-3-21-9-10-22-17-6-4-5-15(11-17)13-20-18-12-16(19)8-7-14(18)2/h4-8,11-12,20H,3,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMCYPGYSEKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(2-ethoxyethoxy)benzylamine Intermediate

This intermediate is typically synthesized by etherification of 3-hydroxybenzyl alcohol derivatives with 2-ethoxyethanol or its derivatives under nucleophilic substitution conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or tetrahydrofuran at temperatures ranging from 40 to 90 °C. The benzyl alcohol is converted to the corresponding benzyl ether bearing the 2-ethoxyethoxy substituent. Subsequent conversion to the benzylamine is achieved via reductive amination using ammonia or an amine source with a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation over palladium on carbon.

Halogenation and Methylation of the Aniline Core

Selective chlorination at the 5-position and methylation at the 2-position of aniline derivatives can be achieved via electrophilic aromatic substitution reactions. The chlorination is typically performed using N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature conditions (0 to 5 °C) in an inert solvent such as dichloromethane or acetonitrile to ensure regioselectivity and prevent over-chlorination. Methylation at the 2-position can be introduced either by starting from 2-methylaniline or by directed ortho-metalation followed by methyl electrophile quenching.

Coupling of Benzylamine with Substituted Aniline

The final coupling step to form 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline involves nucleophilic substitution of the aniline nitrogen with the benzylamine substituent. This can be accomplished via reductive amination or nucleophilic aromatic substitution depending on the leaving groups and conditions. Reductive amination is typically performed by reacting the substituted aniline aldehyde or ketone with the benzylamine intermediate in the presence of reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation under mild conditions (room temperature to 60 °C) in solvents such as dichloromethane or ethanol.

The table below summarizes typical reaction conditions and yields reported for similar synthetic steps relevant to the preparation of this compound:

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Etherification of benzyl alcohol 2-Ethoxyethanol, K2CO3 or NaH DMF, THF 40 - 90 70 - 85 Base-promoted nucleophilic substitution
Reductive amination to benzylamine NH3 or amine source, NaBH3CN or Pd/C hydrogenation DCM, EtOH RT - 60 65 - 80 Mild reducing conditions preferred
Selective chlorination NCS or SO2Cl2 DCM, MeCN 0 - 5 60 - 75 Controlled to avoid poly-chlorination
Methylation Directed ortho-metalation + methyl iodide or starting from 2-methylaniline THF, Et2O -78 to RT 70 - 90 High regioselectivity achieved
Coupling via reductive amination Substituted aniline aldehyde + benzylamine, NaBH(OAc)3 DCM, EtOH RT - 60 60 - 80 Efficient and mild conditions
  • Use of inert solvents such as acetonitrile and dichloromethane is preferred to avoid side reactions during halogenation and coupling steps.
  • Temperature control is critical in chlorination steps to maintain regioselectivity and high yield.
  • Reductive amination yields are improved by slow addition of reducing agents and maintaining slightly acidic to neutral pH conditions.
  • Avoidance of heavy metal reagents like zinc amalgam is recommended due to environmental and yield concerns; catalytic hydrogenation or sodium cyanoborohydride are preferred alternatives.
  • Purification is commonly achieved by column chromatography using mixtures of hexane, toluene, and acetonitrile to isolate high-purity products.

The preparation of this compound involves a multi-step synthesis combining selective aromatic substitution, etherification, and reductive amination reactions. Optimized reaction conditions favor inert solvents, controlled temperatures, and mild reducing agents to achieve high yields and purity. The methods discussed are supported by diverse research literature and patent disclosures, ensuring robust and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

The compound 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline is a chemical of interest in various scientific research applications. This article will explore its properties, synthesis, and significant applications, particularly in the fields of medicinal chemistry and proteomics.

Structure

This compound features a chloro substituent on the aromatic ring, an ethoxyethoxy side chain, and a methylaniline moiety. This unique structure contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structure suggests activity against certain biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or inhibition of cell proliferation.

Proteomics Research

This compound is utilized in proteomics for its ability to interact with specific proteins or enzymes, aiding in the understanding of protein functions and interactions.

  • Target Identification : It can serve as a probe in identifying protein targets within complex biological systems.
  • Biomarker Discovery : By analyzing how this compound interacts with proteins in different conditions, researchers can identify potential biomarkers for diseases.

Chemical Biology

In chemical biology, this compound is employed to study biochemical pathways and cellular processes.

  • Enzyme Inhibition Studies : Its inhibitory effects on specific enzymes can provide insights into metabolic pathways and disease mechanisms.

Case Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly in breast cancer cells. The mechanism was attributed to induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Proteomic Profiling

In proteomic studies, this compound was used to label proteins in cancerous tissues versus normal tissues. The differential labeling allowed for the identification of overexpressed proteins in cancer cells, leading to potential therapeutic targets.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -Cl at C5, -CH₃ at C2, -C₆H₄-O-(CH₂CH₂O)₂ at N ~309.8 (estimated) Enhanced hydrophilicity; potential intermediate in drug synthesis
5-Chloro-N-(3-fluorobenzyl)-2-methylaniline -Cl at C5, -CH₃ at C2, -C₆H₄-F at N 275.8 Higher electronegativity; used in binding studies
4-Chloro-2-methylaniline -Cl at C4, -CH₃ at C2 141.6 Carcinogenic; forms DNA adducts via metabolic activation
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline -Cl at C2, -CH₂Cl at C5, -OCH₃ at C3 310.2 Reactive chloromethyl group; used in custom synthesis

Physicochemical Properties

  • Solubility: The ethoxyethoxy group in the target compound likely increases solubility in polar solvents (e.g., ethanol, DMSO) compared to fluorobenzyl or chloromethyl derivatives .
  • Reactivity : Substitution patterns influence metabolic pathways. For instance, 4-chloro-2-methylaniline undergoes enzymatic activation to hydroxylamine intermediates, leading to DNA binding . The ethoxyethoxy group in the target compound may reduce such reactivity by steric hindrance or altered electron distribution.
  • Thermal Stability : Fluorinated analogues (e.g., 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline) exhibit higher thermal stability (boiling points >200°C) due to strong C-F bonds , whereas methoxy or ethoxy groups may lower melting points.

Biological Activity

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline is a compound that has garnered attention due to its potential biological activities. This compound is part of a larger family of anilines, which are known for their diverse pharmacological properties. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}ClN
  • Molecular Weight : 275.79 g/mol
  • IUPAC Name : this compound

This compound features a chloro group, an ethoxyethoxy substituent, and a methylaniline moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It may interact with receptors, altering signaling pathways that influence physiological responses.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, which could be beneficial in conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various aniline derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) value comparable to standard antibiotics .
  • Anti-inflammatory Research : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in inflammatory diseases .
  • Cell Viability Assays : Research involving cell lines treated with varying concentrations of the compound indicated a dose-dependent reduction in cell viability, highlighting its potential cytotoxic effects against cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition and receptor modulation
5-Chloro-N-(2-isopropoxybenzyl)-2-methylanilineHighModerateEnzyme inhibition
5-Chloro-N-(2-methoxybenzyl)-2-methylanilineLowSignificantReceptor modulation

This table illustrates the varying degrees of biological activity among related compounds, emphasizing the potential of this compound.

Q & A

Q. What are the common synthetic routes for 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline, and how are intermediates validated?

The synthesis typically involves:

  • Ethoxylation : Introducing the 2-ethoxyethoxy group via reaction of 3-hydroxybenzyl derivatives with ethylene oxide or ethylating agents under basic conditions .
  • N-Benzylation : Coupling 5-chloro-2-methylaniline with 3-(2-ethoxyethoxy)benzyl chloride via nucleophilic substitution, often using a base like triethylamine (TEA) to deprotonate the aniline .
  • Validation : Intermediate purity is confirmed using TLC and HPLC, with structural verification via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. What solvents are optimal for dissolving this compound in experimental settings?

The compound’s solubility is influenced by its aromatic and ethoxy groups. Recommended solvents include:

  • Polar aprotic solvents : DMSO or DMF for reactions requiring high solubility .
  • Oxygenated solvents : Ethanol or THF for recrystallization due to moderate solubility at elevated temperatures .

Q. How can researchers address discrepancies in reported melting points or purity grades across suppliers?

  • Repurification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >98% purity .
  • Analytical cross-check : Compare DSC (Differential Scanning Calorimetry) data with literature values and validate via independent assays like GC-MS .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

  • 2D NMR : NOESY or COSY to confirm spatial arrangement of the ethoxyethoxy and benzyl groups .
  • X-ray crystallography : For absolute configuration determination, especially if chirality is introduced during synthesis .
  • FT-IR : Monitor functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}) to detect hydrolysis or degradation .

Q. How does the electronic nature of the 2-ethoxyethoxy substituent influence reactivity in cross-coupling reactions?

  • Electron-donating effect : The ethoxyethoxy group increases electron density on the benzene ring, enhancing electrophilic substitution at the para position.
  • Steric hindrance : The bulky substituent may limit accessibility in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), necessitating optimized ligands like XPhos .

Q. What strategies mitigate byproduct formation during N-benzylation of 5-chloro-2-methylaniline?

  • Controlled stoichiometry : Use a 10% excess of 3-(2-ethoxyethoxy)benzyl chloride to minimize di-benzylated byproducts.
  • Temperature modulation : Maintain reaction temperatures below 60°C to prevent Fries-like rearrangements .

Methodological and Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data in technical vs. synthesis-grade material?

  • Technical-grade limitations : Lower purity (e.g., 85%) may introduce insoluble impurities; repurify via vacuum distillation or preparative HPLC .
  • Solvent screening : Use Hansen solubility parameters (HSPiP software) to predict solubility in novel solvent systems .

Q. What computational methods predict the compound’s bioavailability or toxicity in preclinical studies?

  • ADMET prediction : Tools like SwissADME or ProTox-II model logP (lipophilicity) and hepatic metabolism, critical for drug-discovery applications .
  • In vitro assays : Combine with Ames tests for mutagenicity and CYP450 inhibition studies to validate computational predictions .

Application-Oriented Questions

Q. How is this compound utilized as a building block in heterocyclic chemistry?

  • Quinoxaline derivatives : React with glyoxal or diketones to form fused heterocycles, potential kinase inhibitors .
  • Schiff base formation : Condense with aldehydes to generate ligands for transition-metal catalysis (e.g., Cu(II) complexes) .

Q. What role does the chloro substituent play in stabilizing the compound under acidic conditions?

  • Electron-withdrawing effect : The chloro group reduces electron density on the aniline ring, decreasing susceptibility to protonation and oxidative degradation .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline
Reactant of Route 2
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5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.